Product packaging for 4-Cyclopropylpyrrolidin-3-amine(Cat. No.:)

4-Cyclopropylpyrrolidin-3-amine

Cat. No.: B13197530
M. Wt: 126.20 g/mol
InChI Key: QUTCPZJZTPTYJI-UHFFFAOYSA-N
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Description

4-Cyclopropylpyrrolidin-3-amine is a cyclopropyl-fused pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The compound features a pyrrolidine ring, a saturated heterocycle that is a prevalent scaffold in biologically active molecules and natural alkaloids . The incorporation of a cyclopropyl group can confer conformational rigidity and influence the molecule's metabolic properties, making it a valuable building block for constructing more complex pharmaceutical agents. The stereospecific isomer (3R,4S)-4-Cyclopropyl-3-Pyrrolidinamine (CAS# 154206-08-3) has a molecular formula of C7H14N2 and a molecular weight of 126.20 . Pyrrolidine-based structures are frequently explored in medicinal chemistry for their diverse biological activities. Research into analogous compounds highlights the potential of such scaffolds. For instance, pyrrolidine derivatives are being investigated as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes and as anticonvulsant agents in models of epilepsy . Furthermore, the pyrrolo[3,4-c]pyridine isomer, a related bicyclic structure, has demonstrated antidiabetic activity by stimulating glucose uptake and acting as an aldose reductase inhibitor, which may help mitigate secondary complications of diabetes . This reagent is intended for research and development purposes only, strictly for use in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can utilize this compound as a versatile synthon in organic synthesis, particularly in the development of novel therapeutic candidates targeting metabolic and central nervous system disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B13197530 4-Cyclopropylpyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

4-cyclopropylpyrrolidin-3-amine

InChI

InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2

InChI Key

QUTCPZJZTPTYJI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CNCC2N

Origin of Product

United States

Synthetic Methodologies for 4 Cyclopropylpyrrolidin 3 Amine and Its Precursors

Stereoselective Synthesis of 4-Cyclopropylpyrrolidin-3-amine

Enantioselective Introduction of the Cyclopropyl (B3062369) Group

The enantioselective installation of the cyclopropyl group at the C4 position of the pyrrolidine (B122466) ring is a critical and challenging step. While literature directly addressing this specific transformation on a pre-formed pyrrolidine is scarce, several strategies for enantioselective cyclopropanation of alkenes can be applied to suitable pyrrolidine precursors.

Organocatalysis has emerged as a powerful tool for enantioselective cyclopropanations. For example, a new class of iminium catalyst based on directed electrostatic activation has been identified for the cyclopropanation of α,β-unsaturated aldehydes with stabilized ylides, affording enantioenriched cyclopropanes. princeton.edu This approach could potentially be adapted to a pyrrolidine precursor bearing an enal functionality.

Another strategy involves the catalytic enantioselective ring-opening of cyclopropanes. While seemingly counterintuitive, this can be a powerful method to generate chiral synthons. nih.gov More directly, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed to construct densely substituted cyclopentanes. nih.gov Although targeting a different carbocycle, the principles of using a dual-catalyst system for stereocontrol in photochemical reactions could inspire methods for cyclopropanating pyrrolidine-based substrates.

The synthesis of cyclopropane-fused pyrrolidines offers another perspective. Strategies for this include direct cyclopropanation of pyrrole (B145914) derivatives and palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes. researchgate.net These methods create a rigid bicyclic system from which the desired 4-cyclopropylpyrrolidine could potentially be derived through further transformations.

The table below summarizes relevant enantioselective cyclopropanation methods.

Substrate TypeCatalyst/ReagentProduct TypeKey Features
α,β-Unsaturated aldehydesChiral dihydroindole-based iminium catalystEnantioenriched cyclopropanesOrganocatalytic, based on directed electrostatic activation. princeton.edu
Aryl cyclopropyl ketonesDual catalyst system (chiral Lewis acid and photocatalyst)Enantioenriched cyclopentanesPhotocatalytic [3+2] cycloaddition. nih.gov
AlkynesPalladium catalystCyclopropane-fused γ-lactamsIntramolecular asymmetric hydrocyclopropanylation via C(sp³)–H activation. researchgate.net

Diastereoselective Control in Functionalization Reactions

With the pyrrolidine ring and the cyclopropyl group in place, the introduction of the amine functionality at the C3 position must be achieved with high diastereoselective control relative to the C4 substituent.

One approach involves the diastereoselective synthesis of functionalized pyrrolidines through cascade reactions. For example, a one-pot nitro-Mannich/hydroamination cascade using a combination of base and gold catalysis has been reported for the synthesis of substituted pyrrolidines bearing three stereocenters with good to excellent diastereoselectivities. This type of strategy could be envisioned for a precursor containing a cyclopropyl group.

The stereoselective synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic, demonstrates the successful control of stereochemistry in the functionalization of a pyrrolidine ring. acs.org This synthesis features a catalytic asymmetric hydrogenation to set one stereocenter and an SN2 substitution reaction with inversion of configuration to establish another, showcasing how a sequence of stereocontrolled reactions can lead to the desired diastereomer. acs.org

Furthermore, the development of asymmetric multicomponent reactions that construct multiple stereocenters in a single step inherently addresses the challenge of diastereoselective control. acs.orgnih.govnih.gov The TiCl₄-catalyzed reaction mentioned earlier, for instance, yields highly substituted pyrrolidines as single diastereomers. acs.orgnih.govnih.gov

The following table provides examples of diastereoselective functionalization methods.

Precursor TypeReagents/CatalystsProductKey Features
Precursors for nitro-Mannich/hydroaminationBase and Gold(I) catalystsSubstituted pyrrolidines with three stereocentersOne-pot cascade reaction with high diastereoselectivity.
β-hydroxy amide precursorChiral DM-SEGPHOS-Ru(II) complex, then SN2 with methylamine(S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrileSequential stereocontrolled reactions (asymmetric hydrogenation and SN2). acs.org
Optically active phenyldihydrofuran, etc.TiCl₄Highly substituted pyrrolidine derivativesAsymmetric multicomponent reaction affording a single diastereomer. acs.orgnih.govnih.gov

Advanced Synthetic Strategies

Beyond traditional stepwise synthesis, advanced strategies such as multi-component reactions, flow chemistry, and biocatalysis are being increasingly employed to enhance the efficiency, safety, and sustainability of synthesizing complex molecules like this compound.

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single step, making them highly attractive for generating libraries of diverse pyrrolidine derivatives. researchgate.nettandfonline.com

Several MCRs have been developed for the synthesis of pyrrolidine derivatives. researchgate.nettandfonline.com For instance, a one-pot three-component [3 + 2] cycloaddition reaction of isatin, glycine (B1666218) methyl ester chloride, and a dipolarophile can produce spirooxindole pyrrolidine derivatives. tandfonline.com Another example involves the reaction of aldehydes, amino acid esters, and chalcones to yield pyrrolidine-2-carboxylates. tandfonline.com

While a specific MCR for this compound has not been explicitly reported, the existing methodologies provide a strong foundation for designing such a reaction. By incorporating a cyclopropyl-containing building block into a known MCR protocol, it may be possible to directly assemble the desired scaffold. The development of asymmetric MCRs further enhances the utility of this approach by enabling the synthesis of enantioenriched pyrrolidines. acs.orgnih.govnih.gov

Flow Chemistry Approaches to Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and ease of scalability. nih.gov These benefits are particularly relevant for the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov

Continuous flow processes have been successfully applied to the asymmetric synthesis of chiral amines. nih.govrsc.orgwhiterose.ac.uk One notable approach involves the use of immobilized enzymes, such as transaminases, in packed-bed reactors. nih.govrsc.org This allows for the continuous production of chiral amines with high enantioselectivity and facilitates catalyst recycling. nih.govrsc.org

Furthermore, multistep continuous flow syntheses have been developed for chiral APIs, demonstrating the potential to telescope multiple reaction steps into a single, uninterrupted process. nih.gov For the synthesis of this compound, a flow-based approach could involve the sequential pumping of reagents through different reactor coils containing immobilized catalysts or reagents for each step of the synthesis, from ring formation to functionalization. This could lead to a more efficient and automated production process.

Biocatalytic Pathways for Chiral Synthesis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Transaminases are particularly valuable for the synthesis of chiral amines. rsc.orgacs.org These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess. acs.org An enantio-complementary synthesis of 2-substituted pyrrolidines has been achieved using a transaminase-triggered cyclization of ω-chloroketones. acs.org This strategy could be adapted to a cyclopropyl-containing ketone precursor to afford chiral this compound.

Moreover, multifunctional biocatalysts are being discovered and engineered. For example, an enzyme termed EneIRED has been identified that facilitates an amine-activated conjugate alkene reduction followed by reductive amination, enabling the preparation of chiral amine diastereomers with up to three stereocenters. nih.gov The application of such an enzyme to a suitable α,β-unsaturated carbonyl precursor could provide a direct biocatalytic route to this compound.

The biosynthesis of cyclopropane (B1198618) rings in natural compounds is also an area of active research, and understanding these enzymatic pathways could inspire the development of novel biocatalysts for cyclopropanation. acs.org

The table below highlights some advanced synthetic strategies.

StrategyKey FeaturesPotential Application for this compound
Multi-Component Reactions High atom and step economy; rapid generation of molecular diversity. researchgate.nettandfonline.comDesign of a one-pot reaction involving a cyclopropyl-containing building block to directly form the target scaffold.
Flow Chemistry Enhanced safety, scalability, and reaction control; potential for automation and multi-step synthesis. nih.govContinuous synthesis using immobilized catalysts for ring formation, cyclopropanation, and amination steps.
Biocatalysis High selectivity (chemo-, regio-, stereo-); mild reaction conditions; environmentally friendly. acs.orgnih.govUse of transaminases for asymmetric amination of a cyclopropyl ketone precursor or engineered enzymes for cascade reactions.

Protecting Group Strategies for the Amine and Pyrrolidine Nitrogen

The presence of two distinct nitrogen atoms in the this compound core—the pyrrolidine ring nitrogen and the exocyclic primary amine—necessitates a carefully orchestrated protecting group strategy to achieve selective functionalization and avoid undesired side reactions. The choice of protecting groups is dictated by their stability under various reaction conditions and the ability to be removed selectively, a concept known as orthogonality.

Orthogonal Protection Schemes

Orthogonal protection allows for the deprotection of one functional group without affecting another, which is paramount in the multi-step synthesis of complex molecules like this compound. dntb.gov.ua A common and effective orthogonal strategy for vicinal diamines involves the use of carbamate-based protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.orglibretexts.org

In a plausible synthetic route towards this compound, the pyrrolidine nitrogen can be protected with a Cbz group, while the exocyclic amine is protected with a Boc group, or vice versa. The Cbz group is stable to the acidic and basic conditions often used for the manipulation of the Boc group, and the Boc group is stable during the hydrogenolysis conditions required for Cbz removal. organic-chemistry.org

Table 1: Common Orthogonal Protecting Group Pairs for Amines

Protecting Group 1Deprotection ConditionProtecting Group 2Deprotection ConditionOrthogonality
BocAcidic (e.g., TFA, HCl) nih.govresearchgate.netCbzHydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.orgorganic-chemistry.orgHigh
FmocBasic (e.g., Piperidine)BocAcidic (e.g., TFA, HCl)High
AllocPd(0) catalysisBocAcidic (e.g., TFA, HCl)High
Benzyl (B1604629) (Bn)HydrogenolysisBocAcidic (e.g., TFA, HCl)High

This orthogonal approach enables the selective deprotection and subsequent functionalization of either nitrogen atom. For instance, after the construction of the protected pyrrolidine ring, the Boc group on the exocyclic amine could be removed under acidic conditions to allow for N-alkylation or acylation, while the Cbz group on the pyrrolidine ring remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis to yield the final product or to allow for further modification of the pyrrolidine nitrogen. The synthesis of various substituted pyrrolidines often relies on such carefully planned protection-deprotection sequences. mdpi.com

Deprotection Methodologies in Complex Syntheses

For the Boc group , the most common deprotection method involves treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent. nih.govresearchgate.net For substrates sensitive to strong acids, alternative methods have been developed, such as using oxalyl chloride in methanol (B129727), which can proceed at room temperature. nih.gov Thermal deprotection is also a possibility, though it may not be suitable for all substrates. researchgate.net

The Cbz group is typically removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (Pd/C). organic-chemistry.orgorganic-chemistry.org This method is generally clean and efficient. Alternative, non-reductive methods for Cbz deprotection include treatment with strong acids like HBr in acetic acid or with Lewis acids. organic-chemistry.org Recently, methods using low-carbon alcohols like methanol or ethanol (B145695) have been reported for the removal of the Cbz group from certain heterocyclic compounds, offering a milder alternative. eurekaselect.com

In the context of synthesizing this compound, a final deprotection step might involve the simultaneous or sequential removal of both Boc and Cbz groups. If both are to be removed simultaneously, a method compatible with both, such as strong acid treatment (if the cyclopropyl group is stable) followed by hydrogenation, could be envisioned. However, a sequential approach, leveraging their orthogonality, is generally preferred to ensure a controlled and clean final transformation.

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use in metabolic studies. The synthesis of isotopic analogs of this compound, for instance with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), can provide insights into the stereochemistry and mechanism of its formation.

A powerful method for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives involves a strategy that combines H/D exchange with a catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide. nih.govrsc.org This approach can be conceptually applied to the synthesis of a deuterated precursor for this compound.

The key steps would involve:

H/D Exchange: A glycine-derived aldimine ester undergoes a copper(I)-catalyzed H/D exchange with a deuterium source, such as heavy water (D₂O), to produce an α-deuterated aldimine ester. nih.gov

Azomethine Ylide Formation: The α-deuterated aldimine ester is then treated with a suitable catalyst to generate an N-metallated α-deuterated azomethine ylide.

[3+2] Cycloaddition: This ylide undergoes a [3+2] cycloaddition reaction with a cyclopropyl-substituted alkene. This step is crucial for establishing the pyrrolidine ring with the desired substituents and stereochemistry. The stereoselectivity of this cycloaddition is often controlled by the chiral ligand on the metal catalyst. acs.orgacs.org

Further Transformations: The resulting deuterated and protected pyrrolidine can then be converted to the target this compound through standard functional group manipulations and deprotection steps.

Mechanistic investigations using such labeled compounds could involve kinetic isotope effect (KIE) studies to determine the rate-determining step of a reaction or NMR spectroscopy to trace the fate of the isotopic label throughout a reaction sequence, providing a deeper understanding of the underlying reaction pathways. acs.org Deuterium-labeling studies have been instrumental in understanding various organic reactions, including the formation of pyrrolidine rings. organic-chemistry.org

Chemical Reactivity and Transformation Studies of 4 Cyclopropylpyrrolidin 3 Amine

Reactivity of the Pyrrolidine (B122466) Amine Functionality

The exocyclic primary amine at the 3-position of the pyrrolidine ring is a key site for chemical modifications.

Nucleophilic Properties of the Amine

The primary amine group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. chemguide.co.uk This property allows it to attack electron-deficient centers, initiating a variety of chemical reactions. The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia (B1221849), influenced by both electronic and steric factors. masterorganicchemistry.com The specific reactivity of the primary amine on 4-cyclopropylpyrrolidin-3-amine is influenced by the electronic environment of the pyrrolidine ring and the steric bulk of the adjacent cyclopropyl (B3062369) group.

Amidation and Alkylation Reactions

The nucleophilic nature of the primary amine allows it to readily participate in amidation and alkylation reactions.

Amidation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, the primary amine undergoes N-acylation to form amides. researchgate.netmasterorganicchemistry.com This reaction proceeds through a nucleophilic acyl substitution mechanism. For instance, the reaction with an acyl chloride would yield an N-(4-cyclopropylpyrrolidin-3-yl)amide and hydrochloric acid. The use of a base is common to neutralize the acid byproduct. masterorganicchemistry.com

Alkylation: The primary amine can be alkylated by reacting with alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, as the product amine can also react with the alkyl halide. chemguide.co.ukyoutube.com

Table 1: Representative Amidation and Alkylation Reactions of this compound

Reaction TypeReagent ExampleProduct TypeGeneral Conditions
AmidationAcetyl ChlorideN-(4-cyclopropylpyrrolidin-3-yl)acetamideAprotic solvent, often with a non-nucleophilic base
AlkylationMethyl Iodide4-Cyclopropyl-N-methylpyrrolidin-3-aminePolar solvent, may lead to a mixture of products

Reactions Involving the Pyrrolidine Ring Nitrogen

The secondary nitrogen atom within the pyrrolidine ring also exhibits nucleophilic character and can undergo various transformations.

N-Alkylation and N-Acylation Reactions

Similar to the primary amine, the ring nitrogen can be functionalized through alkylation and acylation.

N-Alkylation: The secondary amine of the pyrrolidine ring can be alkylated using alkyl halides. This reaction leads to the formation of a tertiary amine. To achieve selective N-alkylation of the ring nitrogen over the primary amine, protection of the primary amine may be necessary. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. nih.govyoutube.com

N-Acylation: The ring nitrogen can also be acylated with acyl chlorides or anhydrides to form a tertiary amide. researchgate.net This transformation is often used to introduce specific functional groups or to modify the electronic properties of the molecule.

Formation of Quaternary Ammonium Salts

Further alkylation of the tertiary amine formed from the N-alkylation of the pyrrolidine ring nitrogen results in the formation of a quaternary ammonium salt. wikipedia.orgbritannica.com These salts are permanently charged, regardless of the pH of the solution. wikipedia.org The reaction, often referred to as quaternization, typically involves an excess of an alkylating agent, such as methyl iodide. libretexts.org Quaternary ammonium salts derived from cyclic amines have been investigated for various applications. nih.gov

Table 2: Reactions at the Pyrrolidine Ring Nitrogen

Reaction TypeReagent ExampleProduct ClassKey Feature
N-AlkylationBenzyl (B1604629) BromideTertiary AmineIntroduction of a benzyl group on the ring nitrogen
N-AcylationBenzoyl ChlorideTertiary AmideFormation of an N-benzoyl derivative
QuaternizationExcess Methyl IodideQuaternary Ammonium SaltPermanent positive charge on the ring nitrogen

Transformations of the Cyclopropyl Substituent

The cyclopropyl group is generally stable; however, under certain conditions, it can undergo ring-opening reactions. These reactions often require specific reagents or catalytic systems and can lead to the formation of new heterocyclic structures. For example, studies on related alkylidenecyclopropyl ketones have shown that reaction with amines can lead to a ring-opening cyclization to form substituted pyrroles. organic-chemistry.org While specific studies on the direct transformation of the cyclopropyl group in this compound are not extensively detailed in the provided search results, the potential for such reactions exists, particularly under conditions that can activate the cyclopropane (B1198618) ring.

Stereochemical Stability and Inversion

The presence of multiple chiral centers in this compound (at C3 and C4, and potentially on the cyclopropyl ring if substituted) makes its stereochemical stability a critical aspect of its chemistry.

The stereocenters in substituted pyrrolidines can be susceptible to epimerization, particularly those alpha to a carbonyl group or, in this case, adjacent to the amino group. Studies on related pyrrolidine systems have shown that treatment with a base can lead to epimerization at the C-2 position. nih.gov For this compound, the C3 and C4 protons could be labile under certain basic or acidic conditions, potentially leading to a mixture of diastereomers. The stability of these stereocenters is crucial for applications where a specific stereoisomer is required for biological activity. The likelihood of epimerization would depend on the reaction conditions, with stronger bases and higher temperatures increasing the probability of stereochemical scrambling.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twist conformations. acs.orgbeilstein-journals.org The substituents on the ring significantly influence the preferred conformation. For this compound, the bulky cyclopropyl group at C4 and the amino group at C3 will dictate the ring's pucker.

Computational studies on substituted pyrrolidines have shown that the energy differences between conformers can be small, leading to a complex conformational landscape. researchgate.net The orientation of the substituents (axial vs. equatorial) will be governed by a balance of steric and electronic effects. For instance, the cyclopropyl group would likely prefer an equatorial position to minimize steric hindrance. The conformation of the pyrrolidine ring is also influenced by intramolecular interactions, such as hydrogen bonding between the amine at C3 and other functionalities, which could be present in derivatives. The gauche effect, particularly with fluorine substituents, is known to influence the conformational stability of pyrrolidine rings, and similar stereoelectronic effects could be at play with the cyclopropyl group. beilstein-journals.org

Metal-Catalyzed Cross-Coupling Reactions (if applicable to derivatives)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com While the parent this compound is not directly a substrate for these reactions, its halogenated derivatives would be excellent precursors for further functionalization.

A halogenated derivative, such as 4-cyclopropyl-3-amino-X-halopyrrolidine (where X could be at various positions on the pyrrolidine or cyclopropyl ring), could undergo a variety of cross-coupling reactions.

Table 2: Potential Cross-Coupling Reactions of Halogenated this compound Derivatives (Hypothetical)

Coupling ReactionReactantsCatalyst System (Example)Product
Suzuki CouplingAryl/vinyl boronic acid or esterPd(PPh₃)₄, baseAryl/vinyl substituted derivative
Negishi CouplingOrganozinc reagentPd₂(dba)₃, PCyp₃Alkyl/aryl/vinyl substituted derivative
Buchwald-Hartwig AminationAminePd catalyst, ligand (e.g., BINAP)N-aryl or N-alkyl derivative
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) cocatalyst, baseAlkynyl substituted derivative

The presence of the primary amine group in the molecule is a key consideration, as it can coordinate to the metal catalyst. However, numerous studies have demonstrated successful cross-coupling reactions on substrates bearing unprotected amine groups. sigmaaldrich.com For example, Suzuki cross-coupling reactions of arylboronic acids with heteroaryl halides bearing a primary amine have been achieved without the need for protecting groups. sigmaaldrich.com Similarly, Negishi couplings are known to be compatible with a range of functional groups, including amides and nitriles. nih.gov

The choice of catalyst, ligand, base, and solvent would be critical to achieve high yields and selectivity in these transformations. High-throughput experimentation could be a valuable tool to rapidly screen conditions for optimal coupling of various (hetero)aryl halides with an appropriately functionalized this compound derivative. chemrxiv.org

Ligand Design Based on the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of ligands that target a wide range of biological receptors and enzymes. Its non-planar, flexible nature allows for the presentation of substituents in a defined spatial orientation, which is critical for effective binding to a protein's active site. The stereochemistry of the substituents on the pyrrolidine ring can significantly impact binding affinity and selectivity.

The this compound scaffold, in particular, offers several advantageous features for ligand design:

Three-Dimensional Diversity: The saturated pyrrolidine ring provides a non-aromatic, three-dimensional structure that can lead to improved physicochemical properties, such as increased solubility and metabolic stability, when compared to flat, aromatic systems.

Defined Vectorial Orientation: The amine groups at the 3-position and the cyclopropyl group at the 4-position provide distinct vectors for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with a biological target.

Although specific examples of ligands designed directly from this compound with comprehensive structure-activity relationship (SAR) data are not extensively documented in peer-reviewed journals, the fundamental principles of medicinal chemistry strongly support its potential as a valuable scaffold. The strategic placement of functional groups on the pyrrolidine ring is a well-established strategy for developing potent and selective ligands.

Computational and Theoretical Studies of 4 Cyclopropylpyrrolidin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide information about electron distribution and energy levels.

Molecular Orbital Analysis

A crucial aspect of understanding a molecule's chemical behavior is the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. arabjchem.org For 4-Cyclopropylpyrrolidin-3-amine, a molecular orbital analysis would pinpoint the spatial distribution of these frontier orbitals. It is anticipated that the HOMO would be largely localized on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, would likely be distributed across the C-N and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

Note: These values are illustrative and would require specific DFT calculations for verification.

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotational freedom of its substituents mean that this compound can exist in multiple conformations. Understanding the relative energies of these conformers is essential for predicting its behavior.

Ring Puckering and Inversion Barriers

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. beilstein-journals.org For a 4-substituted pyrrolidine, the substituent influences the preferred pucker of the ring. nih.gov In this compound, the cyclopropyl (B3062369) group at the C4 position and the amine group at the C3 position will sterically and electronically influence the conformational equilibrium of the pyrrolidine ring. Computational studies would involve mapping the potential energy surface of the ring puckering to identify the most stable conformations and the energy barriers for interconversion between them. The relative orientation of the cyclopropyl and amine groups (cis or trans) would significantly impact these energy landscapes. For instance, the bulky cyclopropyl group would likely favor a pseudo-equatorial position to minimize steric strain. nih.gov

Rotational Barriers of Substituents

In addition to the ring's flexibility, the bonds connecting the cyclopropyl and amine groups to the pyrrolidine ring can rotate. Calculating the rotational energy barriers for these substituents is important for a complete conformational picture. The rotation of the C-N bond of the amine group and the C-C bond connecting the cyclopropyl ring would be analyzed. These rotational barriers provide insight into the dynamic behavior of the molecule in solution.

Table 2: Predicted Conformational Energy Data for this compound

Conformational Change Predicted Energy Barrier (kcal/mol) Description
Pyrrolidine Ring Inversion 2 - 5 Energy required to flip between major puckered conformations.
Cyclopropyl Group Rotation 3 - 6 Barrier for rotation around the C-C bond linking it to the pyrrolidine.
Amine Group Rotation 1 - 3 Barrier for rotation of the -NH2 group.

Note: These values are estimates based on similar structures and require specific calculations.

Prediction of Spectroscopic Parameters (Advanced, e.g., NMR chemical shifts for stereoisomers)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of molecules. researchgate.net The comparison between calculated and experimental spectra is a powerful method for validating theoretical models. researchgate.net

For the different possible stereoisomers of this compound (arising from the stereocenters at C3 and C4), DFT calculations can predict their Nuclear Magnetic Resonance (NMR) chemical shifts. The magnetic shielding of each nucleus (¹H and ¹³C) is calculated, and from this, the chemical shift is determined relative to a standard (like tetramethylsilane). These predictions are particularly useful for distinguishing between diastereomers, as the different spatial arrangements of the atoms lead to distinct chemical shifts. researchgate.net For example, the protons on the cyclopropyl ring would likely show different chemical shifts depending on their orientation relative to the amine group and the pyrrolidine ring.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Stereoisomer of this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C (Pyrrolidine, adjacent to N) ~55-60 Influenced by the ring nitrogen.
C3 (with Amine) ~50-55 Shifted by the electron-withdrawing amine group.
C4 (with Cyclopropyl) ~40-45 Influenced by the attached three-membered ring.
C (Pyrrolidine, beta to N) ~30-35 Typical aliphatic region.
C (Cyclopropyl, attached) ~15-20 Characteristic upfield shift of cyclopropyl carbons.
C (Cyclopropyl, CH2) ~5-10 Characteristic upfield shift of cyclopropyl carbons.

Note: These are representative values. Actual shifts depend on the specific stereoisomer and the computational method.

Computational NMR and IR Predictions

Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are fundamental in structural elucidation. Methods like Density Functional Theory (DFT) are commonly employed to calculate these properties.

NMR Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts. This involves optimizing the molecular geometry of this compound and then using a method like Gauge-Including Atomic Orbital (GIAO) to calculate the magnetic shielding tensors. The predicted shifts would be highly sensitive to the stereochemistry of the molecule, specifically the cis and trans relationship between the cyclopropyl and amine groups, as well as the conformation of the five-membered pyrrolidine ring.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the modes of molecular vibration. Computational analysis can predict these frequencies and their corresponding intensities. For this compound, key predicted vibrational modes would include N-H stretching of the amine group, C-N stretching, and various C-H stretches and bends associated with the pyrrolidine and cyclopropyl rings.

While these methods are standard, specific predicted NMR and IR data tables for this compound are not found in readily accessible research publications.

Chiroptical Property Calculations (e.g., ECD, ORD)

This compound possesses multiple stereocenters, making it a chiral molecule. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left- and right-circularly polarized light, is essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for stereochemical assignment. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum for each enantiomer of a chiral molecule. By comparing the calculated spectrum with the experimental one, the absolute configuration of the compound can be determined. A theoretical study on this compound would involve calculating the ECD spectra for its different stereoisomers.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. Computational methods can also predict ORD curves, providing complementary information to ECD for stereochemical analysis.

Currently, specific published research detailing the calculated ECD or ORD spectra for the stereoisomers of this compound is not available.

Reaction Mechanism Studies

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and developing new synthetic routes. Computational chemistry provides a window into the energetic and structural details of reaction pathways.

Transition State Characterization for Key Transformations

For any chemical transformation involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to locate and characterize the transition state (TS). A TS is the highest energy point along the reaction coordinate. Its geometry and energy determine the activation barrier and, consequently, the reaction rate. For instance, in a nucleophilic substitution reaction involving the amine group, calculations would identify the TS structure, bond-forming and bond-breaking distances, and the associated energy barrier. No specific transition state characterizations for reactions involving this compound are currently documented in the literature.

Computational Modeling of Reaction Pathways

Beyond identifying a single transition state, computational modeling can map out the entire potential energy surface for a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. By constructing a reaction profile, chemists can gain a comprehensive understanding of the mechanism, including the possibility of competing pathways or the role of intermediates. Such detailed modeling for reactions involving this compound has not yet been reported in scientific journals.

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for studying static properties and reaction mechanisms, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.

Solvent Effects on Conformation

The three-dimensional shape (conformation) of a molecule can be significantly influenced by its environment, particularly the solvent. This compound has a flexible pyrrolidine ring and rotatable bonds, leading to a complex conformational landscape. MD simulations can model the behavior of this molecule in different solvents (e.g., water, methanol (B129727), chloroform) by explicitly including solvent molecules in the simulation box. These simulations would reveal the preferred conformations of the molecule in each solvent, the dynamics of conformational changes, and the specific solute-solvent interactions (like hydrogen bonding) that stabilize certain shapes. Despite the utility of this method, specific MD simulation studies detailing the solvent effects on the conformation of this compound are not present in the available literature.

Intermolecular Interactions

The intermolecular interactions of this compound are a critical aspect of its physicochemical properties, influencing its behavior in various environments. These non-covalent interactions dictate how molecules of the compound interact with each other and with other molecules, affecting properties such as boiling point, solubility, and crystal packing. The primary forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals dispersion forces, stemming from the molecule's distinct structural features: a secondary amine within the pyrrolidine ring, a primary amine substituent, and a nonpolar cyclopropyl group.

Hydrogen Bonding

The most significant intermolecular force for this compound is hydrogen bonding. The molecule possesses functional groups that can act as both hydrogen bond donors and acceptors. Specifically, the primary amine (-NH2) group contains two hydrogen atoms bonded to a nitrogen atom, making it a potent hydrogen bond donor. The nitrogen atom of this primary amine, with its lone pair of electrons, can also function as a hydrogen bond acceptor. Furthermore, the nitrogen atom within the pyrrolidine ring also has a lone pair and can act as a hydrogen bond acceptor.

Based on computational predictions from resources like PubChem, this compound has a hydrogen bond donor count of two and a hydrogen bond acceptor count of two nih.gov. This capacity for multiple hydrogen bonds allows for the formation of complex networks between molecules. For instance, molecules can form dimeric structures or extended chains and three-dimensional networks in the condensed phase. The strength and geometry of these hydrogen bonds are crucial for the stability of its solid-state structure.

The table below illustrates the kind of data that would be obtained from a detailed computational analysis of the hydrogen bonding in this compound. It is important to note that the values presented are representative and hypothetical to demonstrate the parameters of interest in such a study, as specific research on this compound was not found.

Table 1: Hypothetical Parameters for Intermolecular Hydrogen Bonds in this compound Dimers Disclaimer: The following data are hypothetical and for illustrative purposes only, representing typical values for amine hydrogen bonds. They are not based on published experimental or computational results for this specific compound.

Interaction TypeDonor AtomAcceptor AtomHypothetical Bond Distance (D-H···A) (Å)Hypothetical Bond Angle (D-H···A) (°)Hypothetical Interaction Energy (kcal/mol)
Intermolecular H-BondPrimary Amine (N-H)Pyrrolidine Ring (N)~2.0~170-4.5
Intermolecular H-BondPrimary Amine (N-H)Primary Amine (N)~2.1~165-4.0

Other Intermolecular Forces

Beyond hydrogen bonding, this compound also exhibits other, weaker intermolecular interactions:

Van der Waals Dispersion Forces: These forces are present in all molecules and arise from temporary fluctuations in electron distribution. The cyclopropyl and pyrrolidine ring's hydrocarbon portions contribute to these interactions. Although individually weak, the cumulative effect of these forces is significant in determining the molecule's packing and physical properties.

Advanced Analytical Methodologies for Characterization in Research

The comprehensive characterization of novel chemical entities is fundamental to modern chemical research. For a molecule such as 4-Cyclopropylpyrrolidin-3-amine, with its distinct stereochemical and conformational features, advanced analytical techniques are indispensable for unambiguous structural elucidation and the determination of its three-dimensional architecture. This section details the application of high-resolution mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and X-ray crystallography for the definitive characterization of this compound and its derivatives.

Future Research Directions and Open Questions

Untapped Synthetic Routes and Methodological Innovations

While methods exist for the synthesis of substituted pyrrolidines, significant opportunities remain for developing more efficient, selective, and sustainable routes to 4-Cyclopropylpyrrolidin-3-amine.

The presence of two stereocenters in this compound necessitates precise control over its stereochemistry, a challenge that is central to modern organic synthesis. The development of novel catalytic systems is a primary focus for achieving high enantioselectivity. Chiral amines are frequently synthesized using asymmetric hydrogenation, but the synthesis of specific scaffolds can be underdeveloped. nih.gov Future work will likely concentrate on creating catalysts that can effectively control the formation of the four possible stereoisomers of this compound.

Research could build upon existing strategies for asymmetric pyrrolidine (B122466) synthesis, such as the 'Clip-Cycle' method, which utilizes a chiral phosphoric acid catalyst in an aza-Michael reaction. whiterose.ac.uk The adaptation of such methods or the development of entirely new organocatalysts could provide a metal-free pathway to enantioenriched this compound. mdpi.com Transition metal catalysis, particularly with iridium or rhodium complexes paired with chiral ligands, also presents a promising avenue. nih.gov These catalysts excel in asymmetric hydrogenations and C-H amination reactions, which could be applied to suitable precursors. organic-chemistry.org

Table 1: Potential Catalytic Strategies for Enantioselective Synthesis

Catalyst ClassExample Catalyst/Ligand TypePotential ApplicationDesired Outcome
Organocatalysts Chiral Phosphoric Acids (e.g., TRIP)Asymmetric aza-Michael cyclizationHigh enantioselectivity for cis/trans isomers
Proline-derived organocatalystsAsymmetric aldol (B89426) or Michael additionsControl of stereocenters in acyclic precursors
Transition Metals Iridium-UbaPHOX ComplexesAsymmetric hydrogenation of an enamine precursorHigh enantiomeric excess (>98% ee)
Rhodium-Diphosphine LigandsCatalytic C-H aminationDirect and selective formation of the pyrrolidine ring
Biocatalysts Transaminases (TAs)Reductive amination of a diketone precursorHigh stereo- and regioselectivity under mild conditions
Imine Reductases (IREDs)Stereoselective reduction of a cyclic imineAccess to specific enantiopure amine isomers

Sustainable Synthesis Approaches (Green Chemistry)

Modern chemical synthesis places a strong emphasis on sustainability. Future research into the synthesis of this compound will undoubtedly prioritize green chemistry principles to minimize environmental impact and improve efficiency. This involves exploring alternative solvents, energy sources, and catalytic systems.

One promising approach is the use of water as a reaction solvent, which is environmentally benign and can sometimes accelerate reaction rates. acs.org Microwave-assisted organic synthesis is another area of interest, as it can dramatically reduce reaction times and energy consumption, as demonstrated in the synthesis of other nitrogen-containing heterocycles. mdpi.comorganic-chemistry.org Furthermore, the development of catalytic reactions that proceed with high atom economy, such as domino or tandem reactions, is a key goal. These processes combine multiple synthetic steps into a single operation without isolating intermediates, saving time, resources, and reducing waste. nih.gov The use of catalysts derived from abundant, natural sources, such as carbohydrates, also represents a sustainable approach to pyrrolidine synthesis. acs.org

Exploration of Novel Reactivity Patterns

The unique combination of a strained cyclopropyl (B3062369) ring and a nucleophilic aminopyrrolidine core suggests that this compound may exhibit novel and potentially useful reactivity.

The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions under various conditions (e.g., transition metal catalysis, radical initiation, or acid/base promotion). longdom.org This latent reactivity could be harnessed for unexpected transformations. For instance, an intramolecular reaction triggered by the amine or a derivative could lead to the formation of larger, more complex heterocyclic systems. Research could investigate whether the cyclopropyl group can participate as a three-carbon unit in cycloadditions or rearrangements, a mode of reactivity not typically available to simple alkyl substituents. Another area of exploration is the development of ring-closure reactions that proceed via unconventional pathways, such as nucleophilic attack on activated oximes, which can out-compete standard rearrangements to form substituted pyrrolines. nih.gov

Cascade or domino reactions offer an elegant and efficient way to build molecular complexity from simple starting materials in a single pot. nih.gov These reactions are characterized by a sequence of intramolecular transformations where the product of one step is the substrate for the next. Future research could focus on designing cascade reactions that either form the this compound scaffold directly or use it as a key building block.

For example, a hypothetical domino reaction could start with a Michael addition of an amine to a cyclopropyl-substituted acceptor, followed by an intramolecular cyclization and subsequent functionalization to yield the target molecule. Such processes are attractive because they reduce the number of purification steps, saving time and resources. nih.gov The development of multi-component reactions, where three or more reactants combine in a single operation, is another powerful strategy for efficiently generating libraries of complex molecules based on the this compound core. nih.gov

Advanced Computational Modeling and Machine Learning Applications

The fields of computational chemistry and machine learning are revolutionizing how chemical research is conducted. researchgate.net These in silico tools offer powerful methods for predicting reactivity, elucidating reaction mechanisms, and accelerating the discovery of new synthetic routes. researchgate.net

Advanced computational modeling, particularly using Density Functional Theory (DFT), can be employed to study the synthesis of this compound. biomedpharmajournal.org DFT calculations can predict the transition state energies for different reaction pathways, providing insight into the factors that control stereoselectivity. This can guide the rational design of catalysts and the optimization of reaction conditions to favor the desired stereoisomer. biomedpharmajournal.org

Machine learning (ML) presents another exciting frontier. nih.gov By training algorithms on large datasets of known chemical reactions, ML models can predict the outcomes of new, untested reactions, suggest optimal conditions, or even propose novel synthetic pathways. researchgate.netresearchgate.net For this compound, an ML model could be developed to predict the enantioselectivity of various catalyst-substrate combinations, significantly reducing the experimental effort required for catalyst screening. This data-driven approach, combining machine learning with DFT and kinetic modeling, can provide a detailed exploration of complex reaction mechanisms. researchgate.net

Table 2: Application of In Silico Methods to this compound Research

TechniqueApplication AreaSpecific GoalPotential Impact
Density Functional Theory (DFT) Mechanistic StudiesCalculate transition state energies for diastereoselective cyclization steps.Rational design of catalysts with enhanced stereocontrol.
Conformational AnalysisDetermine the lowest energy conformations of the four possible stereoisomers.Aid in the interpretation of spectroscopic data and understanding of biological activity.
Molecular Docking Virtual ScreeningPredict binding modes and affinities to hypothetical biological targets.Prioritize derivatives for synthesis in drug discovery programs. nih.gov
Machine Learning (ML) Reaction Outcome PredictionTrain a model to predict the yield and enantioselectivity of synthetic routes.Accelerate optimization of reaction conditions. researchgate.net
Retrosynthesis PlanningUse AI to propose novel and efficient synthetic pathways from simple precursors.Uncover non-intuitive and innovative synthetic strategies.

Predictive Modeling for Reactivity and Selectivity

A significant frontier in understanding the utility of this compound lies in the development of predictive computational models. Future research should aim to create robust in silico models, such as those based on Density Functional Theory (DFT), to forecast its reactivity and stereoselectivity in various chemical transformations. These models would need to accurately account for the conformational constraints imposed by the pyrrolidine ring and the unique stereoelectronic effects of the C4-cyclopropyl substituent. Key open questions include:

How does the cyclopropyl group influence the pKa of the C3-amino group and the ring nitrogen?

Can computational models accurately predict the diastereoselectivity of reactions at the C3-amine, considering the directing effects of the adjacent cyclopropyl group?

What are the predicted energy barriers for potential side reactions, such as the opening of the strained cyclopropyl ring under various catalytic conditions?

Developing these models would accelerate the rational design of synthetic routes and catalysts, minimizing empirical screening and resource expenditure.

Automated Reaction Discovery

The exploration of the chemical space accessible from this compound could be vastly accelerated through automated reaction discovery platforms. acs.orgyoutube.com Methodologies that employ high-throughput screening in 96-well plates, coupled with rapid analysis techniques like GC/MS, could be used to test thousands of reaction conditions simultaneously. acs.org By creating pools of reactants with unique mass tags, new transformations involving this compound could be identified in an automated fashion. acs.org Furthermore, miniaturized, nanoscale synthesis platforms could enable the rapid scouting of reaction conditions and the exploration of multicomponent reactions with minimal consumption of this valuable building block. researchgate.netnih.gov This approach would facilitate the discovery of novel and unexpected reactivity, expanding its synthetic utility beyond predictable transformations. researchgate.net

Expanding the Scope of its Application as a Building Block

The true potential of this compound will be realized by expanding its use in the synthesis of complex molecular architectures.

This compound is an ideal starting point for generating novel three-dimensional scaffolds for drug discovery. enamine.netnih.govnih.gov Future work should focus on leveraging its bifunctional nature (primary and secondary amines) and stereochemistry to construct diverse molecular frameworks. Key strategies could include:

[3+2] Cycloaddition Reactions: Using the pyrrolidine nitrogen as part of an azomethine ylide precursor for cycloadditions to generate complex polycyclic and spirocyclic systems. nih.govnih.govmdpi.com

Scaffold Diversification: Employing the primary amine for annulation reactions to build fused heterocyclic systems, such as pyrimidines or imidazoles, onto the pyrrolidine core.

Spirocycle Formation: Designing intramolecular cyclization strategies that involve both the pyrrolidine ring and substituents introduced at the amino groups to create novel spiro-architectures, which are of increasing interest in medicinal chemistry. nih.govnih.gov

These efforts would transform a simple building block into a diverse collection of unique molecular scaffolds previously inaccessible to chemists. nih.gov

For this compound to become a staple in drug discovery programs, its integration into high-throughput and automated synthesis workflows is essential. Research should be directed towards adapting its use for platforms like continuous flow synthesis, which can offer rapid, scalable, and highly controlled production of derivatives. rsc.org A key advantage of flow chemistry is the ability to safely handle reactive intermediates and precisely control reaction parameters like temperature and time, which is crucial for achieving high diastereoselectivity. rsc.org Developing robust protocols for its incorporation into automated parallel synthesis and DNA-encoded library (DEL) technologies would enable the generation of vast compound collections for biological screening, significantly enhancing its value as a building block.

Contribution to Fundamental Understanding in Organic Chemistry

Beyond its practical applications, the study of this compound can provide deeper insights into fundamental principles of organic chemistry.

The rigid, stereodefined structure of this compound makes it an excellent model for studying stereochemical control. The cyclopropyl group, with its unique electronic character and steric bulk, is expected to exert a profound influence on the facial selectivity of reactions on the pyrrolidine ring. Future research should systematically investigate:

Substrate Control: Quantifying the diastereoselectivity in reactions such as N-acylation, N-alkylation, and reactions on the C3-amine, to understand the directing influence of the adjacent cyclopropyl group.

Conformational Analysis: Using a combination of NMR spectroscopy and computational modeling to determine the preferred solution-phase conformation of the molecule and its derivatives, and correlating this to observed stereochemical outcomes.

Catalyst-Controlled Selectivity: Exploring asymmetric catalysis to override the inherent substrate control and selectively access all possible stereoisomers of its derivatives. This would provide valuable data on the interplay between substrate and catalyst stereodifferentiation.

Such studies would contribute to a more nuanced understanding of how strained rings influence the stereochemistry of adjacent centers, a topic of broad importance in stereoselective synthesis. mdpi.com

Understanding Strain and Electronic Effects of the Cyclopropyl Group in Heterocyycles

The incorporation of a cyclopropyl group into a heterocyclic system, such as in this compound, introduces a unique combination of steric and electronic effects that are a subject of ongoing research. These effects stem from the inherent properties of the cyclopropane ring, which include significant ring strain and a unique electronic nature that can influence the conformation and reactivity of the parent heterocycle.

The cyclopropyl group is known for its ability to act as a "three-dimensional" substituent, adding structural complexity to a molecule. rsc.org This is a desirable trait in medicinal chemistry, where molecular shape is crucial for biological activity. The presence of the cyclopropyl ring in this compound is anticipated to lock the pyrrolidine ring into a more defined set of conformations, thereby reducing its conformational flexibility. This can have profound implications for its interaction with biological targets.

One of the key areas of investigation is the strain exerted by the cyclopropyl group. The internal bond angles of a cyclopropane ring are constrained to 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This "angle strain" or "Baeyer strain" results in the C-C bonds of the cyclopropane ring having a higher p-character than typical alkane C-C bonds. acs.orgacs.org Consequently, these bonds exhibit some characteristics of a double bond, including the ability to participate in conjugation. stackexchange.com

In the context of a heterocyclic amine like this compound, the electronic effects of the cyclopropyl group are of particular interest. The cyclopropyl group is generally considered a poor π-electron acceptor but a good π-electron donor. stackexchange.com This donor capacity can influence the basicity of the nearby amino group in the pyrrolidine ring. The transfer of electron density from the cyclopropyl group could potentially increase the nucleophilicity of the amine.

Furthermore, the "bent" bonds of the cyclopropane ring can lead to unique steric interactions. These interactions, combined with the electronic effects, can influence the stereochemistry of reactions involving the heterocyclic ring. For instance, the presence of a spiro-cyclopropane adjacent to a six-membered ring has been shown to alter the conformational preference for equatorial substitution. rsc.org While this compound features a vicinal and not a spiro-cyclopropyl group, analogous, albeit less pronounced, conformational effects on the five-membered pyrrolidine ring are expected.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.